4'-Hydroxy Diclofenac Sulfate

Description

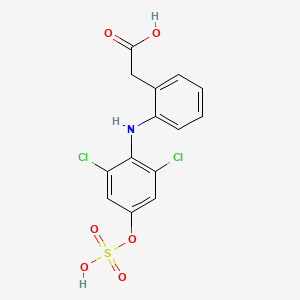

Structure

3D Structure

Properties

Molecular Formula |

C14H11Cl2NO6S |

|---|---|

Molecular Weight |

392.2 g/mol |

IUPAC Name |

2-[2-(2,6-dichloro-4-sulfooxyanilino)phenyl]acetic acid |

InChI |

InChI=1S/C14H11Cl2NO6S/c15-10-6-9(23-24(20,21)22)7-11(16)14(10)17-12-4-2-1-3-8(12)5-13(18)19/h1-4,6-7,17H,5H2,(H,18,19)(H,20,21,22) |

InChI Key |

VMRXAZSKKNZVAC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=C(C=C2Cl)OS(=O)(=O)O)Cl |

Origin of Product |

United States |

Synthesis and Chemical Derivatization of 4 Hydroxy Diclofenac Sulfate

Synthetic Routes for 4'-Hydroxydiclofenac (B1664172) Precursor

The generation of the 4'-hydroxydiclofenac precursor is a critical first step. Research has explored both traditional multi-step organic synthesis and more novel biocatalytic methods to achieve this transformation.

One established chemical pathway involves a multi-step sequence starting from derivatives of aniline (B41778) and phenylacetic acid. A key reaction in this type of synthesis is the Ullmann condensation, which forms the diarylamine core of the diclofenac (B195802) structure. researchgate.net An improved synthesis method has been reported, achieving a 70.0% to 90.0% yield in the crucial demethylation step to expose the hydroxyl group. researchgate.net This chemical synthesis provides a reliable route to the precursor, although it may involve multiple stages and require careful purification.

A more recent and highly regioselective approach utilizes enzymatic catalysis. Specifically, an extracellular peroxygenase from the fungus Agrocybe aegerita has been shown to catalyze the H₂O₂-dependent hydroxylation of diclofenac. nih.gov This biocatalytic method directly converts diclofenac to 4'-hydroxydiclofenac with high isomeric purity and yields of up to 65%. nih.gov This enzymatic route presents a potentially more efficient and environmentally benign alternative to traditional chemical synthesis.

| Method | Key Transformation | Reported Yield | Advantages | Reference |

|---|---|---|---|---|

| Multi-step Chemical Synthesis | Ullmann Condensation / Demethylation | Up to 90% (demethylation step) | Established and scalable | researchgate.netresearchgate.net |

| Fungal Biocatalysis | Enzymatic hydroxylation with peroxygenase | Up to 65% | High regioselectivity, milder reaction conditions | nih.gov |

Chemical Sulfation Methodologies for 4'-Hydroxy Diclofenac Sulfate (B86663)

Once the 4'-hydroxydiclofenac precursor is obtained, the phenolic hydroxyl group is chemically converted to a sulfate ester. This transformation mimics the phase II metabolic reaction that occurs in vivo. The most prevalent laboratory methods for the sulfation of phenols involve the use of sulfur trioxide-amine complexes. nih.govnih.gov

These reagents are effective at transferring a sulfonate (SO₃) group to a nucleophilic hydroxyl group. The choice of the amine complex and solvent can be optimized for the specific substrate.

Common Sulfating Agents and Conditions:

Sulfur Trioxide Pyridine (B92270) Complex (SO₃·Py): This is a widely used reagent for the sulfation of phenolic compounds. nih.govmdpi.com The reaction is typically carried out in a suitable solvent such as pyridine, dimethylformamide (DMF), or acetonitrile (B52724). nih.govresearchgate.net Heating may be required to drive the reaction to completion. nih.gov

Sulfur Trioxide Trimethylamine Complex (SO₃·NMe₃): This is another effective sulfur trioxide complex used for sulfation reactions. nih.gov

Reaction Workup: After the sulfation is complete, the resulting product is typically a highly polar sulfate salt. The workup procedure often involves quenching the reaction, followed by purification. A common method involves adding a base like tributylamine, followed by purification via column chromatography to isolate the tributylammonium (B8510715) salt. This can then be converted to the desired sodium or potassium salt by ion exchange. nih.govmdpi.com

The chemical synthesis of aryl sulfates can be challenging due to the high polarity of the products, which can complicate purification. acs.org Therefore, the selection of the appropriate sulfating agent and purification strategy is key to obtaining the final 4'-Hydroxy Diclofenac Sulfate in high purity.

nih.govnih.govnih.govmdpi.com| Reagent | Typical Solvent | Key Features | Reference |

|---|---|---|---|

| Sulfur Trioxide Pyridine Complex (SO₃·Py) | Pyridine, DMF, Acetonitrile | Most common and established method for phenols. | |

| Sulfur Trioxide Trimethylamine Complex (SO₃·NMe₃) | DMF | Effective alternative to the pyridine complex. |

Preparation of Isotopic Analogs for Research Applications

Isotopically labeled analogs of 4'-hydroxy diclofenac and its sulfate conjugate are indispensable tools for research, particularly for use as internal standards in quantitative mass spectrometry assays. rsc.org These standards allow for precise measurement of the analyte in complex biological matrices. The most common labels used are deuterium (B1214612) (²H or D) and carbon-13 (¹³C).

The synthesis of these analogs typically involves a combination of direct isotope exchange reactions and subsequent biotransformation or chemical synthesis steps. For instance, deuterium-labeled diclofenac can be prepared efficiently using microwave-enhanced hydrogen-deuterium (H/D) exchange reactions. google.com This labeled diclofenac can then serve as the starting material for hydroxylation to produce labeled 4'-hydroxydiclofenac. google.com This approach has been noted for its potential time and cost savings compared to conventional multi-step syntheses. google.com

The resulting labeled precursor, such as 4'-Hydroxy Diclofenac-d₄, can then be sulfated using the chemical methodologies described previously to yield the final labeled standard, 4'-Hydroxy Diclofenac-d₄ Sulfate.

medchemexpress.com| Isotopic Analog | Isotope | Common Application | Reference |

|---|---|---|---|

| 4'-Hydroxy Diclofenac-d₄ | Deuterium (²H) | Internal standard for mass spectrometry | |

| 4'-Hydroxy Diclofenac-¹³C₆ | Carbon-13 (¹³C) | Internal standard for mass spectrometry and metabolic flux analysis |

Advanced Analytical Characterization and Quantification Methods

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a cornerstone for the analysis of 4'-Hydroxy Diclofenac (B195802) Sulfate (B86663). This powerful combination allows for the separation of the analyte from other matrix components followed by its highly selective and sensitive detection.

High-Resolution Mass Spectrometry for Identification and Structural Confirmation

High-resolution mass spectrometry (HRMS) is instrumental in the definitive identification and structural elucidation of 4'-Hydroxy Diclofenac Sulfate. Instruments like the Q Exactive Plus Orbitrap can provide accurate mass measurements, which are essential for determining the elemental composition of the molecule. nih.gov The exact mass of this compound is 390.9684136 Da. nih.gov This high degree of mass accuracy helps to distinguish the target analyte from other compounds with similar nominal masses, thereby increasing the confidence in its identification.

HRMS instruments, often coupled with liquid chromatography and electrospray ionization (LC-ESI-QFT), have been utilized to generate detailed mass spectral data for 4'-Hydroxy Diclofenac. nih.gov While specific data for the sulfated conjugate is less publicly available, the principles of HRMS analysis remain the same, focusing on precise precursor and fragment ion mass measurements.

Tandem Mass Spectrometry (MS/MS) for Quantification and Fragment Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for both the quantification and structural analysis of this compound. This method involves the selection of a specific precursor ion (the molecular ion or a protonated/deprotonated molecule) of the analyte, its fragmentation through collision-induced dissociation (CID) or higher-energy C-trap dissociation (HCD), and the analysis of the resulting product ions. nih.gov This process provides a unique fragmentation pattern that serves as a "fingerprint" for the compound, enhancing the specificity of its detection.

In the context of quantifying 4'-Hydroxy Diclofenac and its metabolites, triple quadrupole mass spectrometers are frequently employed. nih.govepa.gov These instruments can be operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored, leading to excellent sensitivity and selectivity. For instance, a liquid chromatography-tandem mass spectrometric assay for diclofenac and its primary metabolites, including 4'-hydroxy-diclofenac, was developed and validated with a lower limit of quantification of 10 ng/ml for 4'-hydroxy-diclofenac. nih.govepa.gov

Fragment analysis of 4'-Hydroxy Diclofenac reveals characteristic product ions. For example, in positive ionization mode, the precursor ion [M+H]+ of 4'-hydroxydiclofenac (B1664172) at m/z 312.0189 produces major fragment ions at m/z 266.0133, 231.0445, and 294.0082. nih.gov While the specific fragmentation of the sulfate conjugate would differ, similar principles of identifying characteristic losses (e.g., the loss of the sulfate group, SO3) would be applied for its structural confirmation. A study on a novel glutathione (B108866) adduct of diclofenac utilized a constant neutral loss scan of m/z 129, a characteristic fragment for glutathione adducts, to identify new metabolites. nih.gov A similar targeted approach could be used for sulfated metabolites.

Table 1: LC-MS/MS Parameters for the Analysis of Diclofenac and its Metabolites

| Parameter | Value | Reference |

| Instrument | Triple quadrupole mass spectrometer | nih.govepa.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI) | nih.govepa.gov |

| Lower Limit of Quantification (4'-hydroxy-diclofenac) | 10 ng/ml | nih.govepa.gov |

| Within-day Precision | ≤ 10% | nih.govepa.gov |

| Between-day Precision | ≤ 13% | nih.govepa.gov |

| Accuracy | 90-108% | nih.govepa.gov |

This table is interactive. Click on the headers to sort the data.

Electrospray Ionization (ESI) Parameters and Optimization

Electrospray ionization (ESI) is the most common ionization source used for the LC-MS analysis of polar compounds like this compound. The optimization of ESI parameters is critical for achieving maximum sensitivity. Key parameters include the capillary voltage, cone voltage, desolvation gas flow, and source temperature.

For the analysis of diclofenac and its metabolites, positive ESI mode has been successfully employed. nih.govepa.gov In a method for the simultaneous determination of diclofenac and its metabolites, the eluate was transferred to an electrospray interface with positive ionization. nih.govepa.gov The choice between positive and negative ionization mode depends on the analyte's structure and the pH of the mobile phase. For this compound, which contains both an acidic carboxylic acid group and a sulfate group, negative ionization mode might also be effective, detecting the [M-H]- ion.

The optimization of these parameters is typically performed by infusing a standard solution of the analyte and systematically adjusting each parameter to obtain the highest and most stable signal for the ion of interest.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

While LC-MS is generally preferred for the analysis of polar and thermally labile compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) has been historically used for the analysis of diclofenac and its non-sulfated metabolites. researchgate.netnih.gov The application of GC-MS to the direct analysis of this compound is challenging due to the compound's low volatility and thermal instability.

For GC-MS analysis, derivatization is often required to increase the volatility and thermal stability of the analytes. nih.gov However, this adds complexity to the sample preparation process. GC-MS methods have been developed for diclofenac, demonstrating good sensitivity and reproducibility. researchgate.netnih.gov One such method for diclofenac in human plasma utilized a derivatizing agent, PFPA, and achieved a lower limit of quantification of 0.5 ng/mL. researchgate.net While not directly applied to the sulfate conjugate, these methods highlight the capabilities of GC-MS in the analysis of related compounds.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that can be coupled with various detectors for the analysis of this compound.

Ultraviolet (UV) Detection Strategies

HPLC coupled with Ultraviolet (UV) detection is a widely accessible and robust method for the quantification of diclofenac and its metabolites. researchgate.netnih.govcapes.gov.br The choice of the detection wavelength is critical for achieving optimal sensitivity and is based on the UV absorbance spectrum of the analyte. For 4'-hydroxydiclofenac, a wavelength of 280 nm has been used effectively. researchgate.netnih.govcapes.gov.br In another study, a wavelength of 282 nm was chosen as it represented the maximum absorption for both diclofenac and 4'-hydroxydiclofenac. mdpi.com

HPLC-UV methods are often used for routine analysis due to their simplicity and cost-effectiveness. A rapid and sensitive HPLC method for the determination of diclofenac and 4'-hydroxydiclofenac in rat serum reported limits of detection of 0.0225 and 0.0112 µg/ml, respectively. researchgate.netnih.gov These methods typically involve a one-step extraction procedure and isocratic or gradient elution on a C18 column. researchgate.netnih.govcapes.gov.br

Table 2: HPLC-UV Method Parameters for 4'-Hydroxydiclofenac Analysis

| Parameter | Value | Reference |

| Detection Wavelength | 280 nm / 282 nm | researchgate.netnih.govcapes.gov.brmdpi.com |

| Column | C18 | mdpi.com |

| Limit of Detection | 0.0112 µg/ml | researchgate.netnih.gov |

| Extraction Efficiency | ≥76% | researchgate.netnih.gov |

This table is interactive. Click on the headers to sort the data.

Electrochemical Detection Methodologies

Electrochemical methods offer a sensitive and rapid approach for the determination of electroactive compounds. The phenolic hydroxyl group and the secondary amine in 4'-Hydroxy Diclofenac and its sulfate conjugate make them suitable candidates for electrochemical oxidation.

Research into the electrochemical properties of 4'-hydroxydiclofenac, the immediate precursor to the sulfate metabolite, has shown that it produces well-defined oxidation peaks in cyclic voltammetry. researchgate.net Studies conducted in a potassium phosphate (B84403) buffer (pH 7.4) reveal a distinct electrochemical signature, which can be leveraged for quantitative analysis. researchgate.net This allows for the assessment of enzymatic activity, such as that by cytochrome P450, without needing extensive separation of components, as the substrate and metabolite exhibit unique oxidation potentials. researchgate.net

While direct electrochemical studies on the sulfate conjugate are less common, the methodologies developed for diclofenac and its primary hydroxylated metabolite are highly relevant. Various voltammetric techniques, including linear sweep voltammetry (LSV), square wave voltammetry (SWV), and differential pulse voltammetry (DPV), have been successfully applied. nih.govnih.govmdpi.com To enhance sensitivity and selectivity, modified electrodes are often employed. These include modifications with carbon nanotubes (CNT), platinum or ruthenium nanoparticles on CNT (Pt/CNT, Ru/CNT), and graphene. srce.hrrsc.org For instance, cyclic voltammograms of diclofenac show distinct oxidation processes, confirming the interaction between the analyte and the catalyst surface, which is essential for direct electrochemical oxidation. rsc.org A study using a platinum disc electrode in an acetonitrile (B52724) solution identified two oxidation peaks for diclofenac at approximately 0.87 V and 1.27 V. nih.govnih.gov Such methods are characterized by their high sensitivity, with low limits of detection and quantification. nih.gov

Fluorimetric Detection Principles

Fluorimetry is a detection method prized for its high sensitivity. However, its application to this compound is not straightforward. The parent compound, diclofenac, exhibits very low native fluorescence, a characteristic likely shared by its metabolites. nih.gov This inherent low quantum yield means that direct fluorimetric detection is generally not feasible for achieving the low detection limits required for biological and environmental monitoring.

To overcome this limitation, two main strategies have been explored for diclofenac, which could potentially be adapted for its metabolites. The first is photo-induced fluorescence (PIF) . This technique involves irradiating the non-fluorescent molecule with UV light to convert it into a highly fluorescent photoproduct. For diclofenac, this process yields a chloro-carbazole derivative, which has optimal excitation and emission wavelengths of 235/360 nm. nih.gov The second approach involves using a supramolecular host to enhance fluorescence. Studies have shown that forming an inclusion complex between diclofenac and α-cyclodextrin significantly intensifies its fluorescence emission band. nih.gov

Another related technique is the fluorescence polarization immunoassay (FPIA), which is an indirect method. An FPIA developed for diclofenac showed a low cross-reactivity (around 15%) with 4'-hydroxy diclofenac, indicating that this specific assay is not suitable for direct quantification of the metabolite but highlights the structural differences influencing antibody recognition. lew.ro

Comprehensive Sample Preparation Strategies for Complex Environmental and Biological Matrices

Effective sample preparation is a critical prerequisite for the reliable quantification of this compound. This step aims to isolate the analyte from interfering matrix components, concentrate it to detectable levels, and transfer it into a solvent compatible with the analytical instrument.

Solid-Phase Extraction (SPE) Protocols

Solid-phase extraction (SPE) is a widely used technique for cleaning up and concentrating analytes from complex matrices such as plasma, urine, and water. analis.com.my The choice of SPE sorbent and protocol depends on the physicochemical properties of the analyte and the matrix. For acidic drugs like diclofenac and its metabolites, reversed-phase SPE is common.

A general SPE protocol for extracting these compounds from a biological fluid like plasma or urine involves the following steps:

Sample Pre-treatment: The sample is often diluted with a buffer to adjust the pH. For acidic analytes, the pH is adjusted to be at least 2 units below their pKa to ensure they are in a neutral, non-ionized state, which enhances retention on non-polar sorbents. The sample may also be centrifuged or filtered to remove particulates. thermofisher.com

Column Conditioning: The SPE cartridge, typically packed with a C18 (octadecylsilyl) or a polymeric sorbent (e.g., Oasis HLB, Abselut Nexus), is conditioned sequentially with a strong solvent like methanol (B129727) followed by an aqueous solution (e.g., water or buffer) to activate the sorbent. thermofisher.comnih.gov

Sample Loading: The pre-treated sample is passed through the conditioned cartridge. The analyte and some matrix components are retained on the sorbent.

Washing: The cartridge is washed with a weak solvent (e.g., water or a low-percentage organic solvent mixture) to remove hydrophilic interferences while the analyte of interest remains bound to the sorbent.

Elution: The analyte is eluted from the cartridge using a small volume of a strong organic solvent (e.g., methanol, acetonitrile). The eluate is then typically evaporated to dryness and reconstituted in the mobile phase for chromatographic analysis.

For conjugated metabolites like this compound, which are more polar than the parent drug, the choice of sorbent and elution solvents must be carefully optimized. Polymeric sorbents are often preferred for their ability to retain a wider range of compounds. In some methods developed for diclofenac and its metabolites in urine, a hydrolysis step (e.g., base hydrolysis) is performed before extraction to cleave the conjugate, allowing for the measurement of the total metabolite concentration. researchgate.net

Protein Precipitation Techniques

For biological matrices with high protein content, such as plasma and serum, protein precipitation (PPT) is a fast and simple method for sample preparation. analis.com.my It is particularly well-suited for high-throughput analysis. The most common approach involves the addition of an organic solvent or a strong acid to denature and precipitate the proteins.

A widely used protocol for the analysis of diclofenac and its metabolites involves protein precipitation with an organic solvent:

An aliquot of the plasma or serum sample (e.g., 0.2 mL) is mixed with a volume of cold organic solvent, typically methanol or acetonitrile, in a ratio of 1:3 or 1:4 (sample:solvent). nih.govlew.ro

The mixture is vortexed vigorously to ensure thorough mixing and complete protein denaturation.

The sample is then centrifuged at high speed (e.g., 5,000–15,000 rpm) for several minutes to pellet the precipitated proteins. nih.govnih.gov

The clear supernatant, which contains the analyte of interest, is carefully transferred to a clean tube. nih.gov

The supernatant can be injected directly into the LC-MS/MS system or, more commonly, evaporated and reconstituted in a suitable mobile phase to improve chromatographic performance and sensitivity. nih.gov

This technique has been successfully applied to quantify diclofenac and its hydroxylated metabolites in samples from human plasma and 3D liver cell cultures. nih.govlew.ro While PPT is rapid, it may result in a less clean extract compared to SPE, a phenomenon known as the matrix effect, which must be assessed during method validation. analis.com.my

Methodological Validation for Analytical Rigor

Method validation is essential to ensure that an analytical procedure is suitable for its intended purpose. Key parameters include linearity, range, accuracy, precision, and sensitivity.

Linearity, Range, and Calibration Curve Establishment

Linearity demonstrates that the analytical response is directly proportional to the concentration of the analyte over a defined range. This relationship is established by analyzing a series of standards of known concentrations to construct a calibration curve. The curve is typically evaluated by its correlation coefficient (R²) or coefficient of determination, with a value ≥ 0.99 generally considered acceptable.

Analytical methods for 4'-hydroxydiclofenac and its parent compound have demonstrated excellent linearity across various concentration ranges suitable for pharmacokinetic and metabolic studies. For instance, an HPLC method for 4'-hydroxydiclofenac in human urine was linear from 0.2 to 40 µg/mL. researchgate.net In another study using HPLC-UV for analysis in rat liver microsomes, the linear range for 4'-hydroxydiclofenac was established between 5 and 100 µM, with a correlation coefficient (R²) of 0.9996. researchgate.net The limit of detection for 4'-hydroxydiclofenac in rat serum has been reported as low as 0.0112 µg/mL. researchgate.net

The table below summarizes linearity and range data from various validated methods for the analysis of 4'-hydroxydiclofenac and its parent drug, diclofenac.

| Analyte | Matrix | Analytical Method | Linear Range | Correlation Coefficient (R²) | Reference |

|---|---|---|---|---|---|

| 4'-hydroxydiclofenac | Human Urine | HPLC | 0.2 - 40 µg/mL | Not Reported | researchgate.net |

| 4'-hydroxydiclofenac | Rat Liver Microsomes | HPLC-UV | 5 - 100 µM | 0.9996 | researchgate.net |

| Diclofenac | Human Plasma | LC-MS/MS | 24.2 - 3100.8 ng/mL | > 0.995 | lew.ro |

| Diclofenac | Pharmaceuticals | LSV | 5 - 35 µg/mL | Not Reported | nih.gov |

| Diclofenac | Human Plasma | HPLC | 75 - 4000 ng/mL | Not Reported | researchgate.net |

Precision and Accuracy Assessments

The reliability of any quantitative analytical method hinges on its precision and accuracy. Precision refers to the closeness of repeated measurements to each other, while accuracy indicates the closeness of a measurement to the true value. These are typically assessed through intra-day (repeatability) and inter-day (intermediate precision) assays.

For the closely related metabolite, 4'-hydroxydiclofenac, a high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method has been developed and validated. In studies involving rat liver microsomes, this method demonstrated excellent precision, with both inter- and intra-day precision values falling within the internationally accepted guideline of less than 15% relative standard deviation (RSD). mdpi.comnsf.gov The accuracy of this method was also found to be within the acceptable range of 80-120%. mdpi.com Another gas chromatography-mass spectrometry (GC-MS) method developed for determining diclofenac in human plasma, which used 4-hydroxydiclofenac as an internal standard, reported inter-day and intra-day coefficients of variation below 9%. nih.gov

These findings for the parent metabolite underscore the standards that a validated method for this compound would need to meet. The expectation would be for a similarly robust method demonstrating high precision and accuracy, ensuring reliable quantification in research samples.

Table 1: Representative Precision and Accuracy Data for 4'-Hydroxydiclofenac Analysis in Rat Liver Microsomes

| Parameter | Concentration Level (µM) | Acceptance Criteria | Finding |

| Intra-day Precision | 10, 30, 60 | <%RSD < 15% | Meets Guideline mdpi.com |

| Inter-day Precision | 10, 30, 60 | <%RSD < 15% | Meets Guideline mdpi.com |

| Accuracy | 10, 30, 60 | 80-120% | Meets Guideline mdpi.com |

Determination of Detection and Quantification Limits

The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of a quantitative assay. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy.

For 4'-hydroxydiclofenac, various analytical methods have established these limits. An HPLC-UV method developed for its quantification in rat serum reported a low detection limit of 0.0112 µg/mL. nih.govnih.gov In a separate study using HPLC-UV for analysis in rat liver microsomes, the LOQ for 4'-hydroxydiclofenac was determined to be 4.67 µM. nih.gov A highly sensitive GC-MS method established an even lower LOQ of 0.25 ng/mL for the parent drug, diclofenac, using 4-hydroxydiclofenac as the internal standard. nih.gov The determination of these limits for this compound is essential for its trace-level detection in biological fluids during pharmacokinetic studies.

Table 2: Examples of Detection and Quantification Limits for 4'-Hydroxydiclofenac

| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| HPLC-UV | Rat Serum | 0.0112 µg/mL | - | nih.govnih.gov |

| HPLC-UV | Rat Liver Microsomes | 1.40 µM | 4.67 µM | nih.gov |

| GC-MS | Human Plasma | 0.125 ng/mL (for Diclofenac) | 0.25 ng/mL (for Diclofenac) | nih.gov |

Stability Profiling in Research Samples

Understanding the stability of an analyte in a given biological matrix under various storage and handling conditions is paramount to ensuring the integrity of analytical results. Stability studies typically evaluate the impact of freeze-thaw cycles, and short-term (bench-top) and long-term storage on the analyte's concentration.

For 4'-hydroxydiclofenac, stability has been demonstrated under several conditions. In rat liver microsome samples, it was found to be stable for three days, with recovery and accuracy percentages remaining within acceptable International Council for Harmonisation (ICH) guidelines (80-120%). mdpi.com Product information for the crystalline solid form of 4-hydroxy diclofenac recommends a storage temperature of -20°C for long-term stability, with stock solutions in -80°C being stable for up to 6 months. medchemexpress.comcaymanchem.com However, it is noted that aqueous solutions are not recommended for storage for more than one day. caymanchem.com In an environmental context, the stability of 4-hydroxy diclofenac was studied in seawater, where its concentration decreased significantly over 29 days, by 76.5% in the presence of sediment and 90.2% with autoclaved sediment, indicating roles for both sorption and biodegradation. nih.gov

A comprehensive stability profile for this compound would need to be similarly established in relevant biological matrices (e.g., plasma, urine) to define proper sample storage and handling procedures for future research.

Table 3: Summary of Stability Findings for 4'-Hydroxydiclofenac

| Condition | Matrix/Form | Duration | Finding |

| Storage at 24h and 48h | Rat Liver Microsomes | 3 days | Stable, with recovery and accuracy within 80-120% mdpi.com |

| Long-term Storage | Crystalline Solid | ≥ 4 years | Stable at -20°C caymanchem.com |

| Stock Solution Storage | Organic Solvent | 6 months | Stable at -80°C medchemexpress.com |

| Aqueous Solution | PBS (pH 7.2) | > 1 day | Not Recommended for Storage caymanchem.com |

| Environmental | Seawater with Sediment | 29 days | 76.5% decrease in concentration nih.gov |

Biotransformation Pathways and Enzymatic Conversion to 4 Hydroxy Diclofenac Sulfate

Phase I Hydroxylation of Diclofenac (B195802) to 4'-Hydroxydiclofenac (B1664172)

The initial and rate-limiting step in the formation of 4'-Hydroxy Diclofenac Sulfate (B86663) is the aromatic hydroxylation of diclofenac. This oxidative reaction introduces a hydroxyl group onto the dichlorophenyl ring of the diclofenac molecule, yielding the primary metabolite, 4'-hydroxydiclofenac. drughunter.comnih.gov This transformation is crucial as it provides the necessary functional group for subsequent Phase II conjugation reactions.

Characterization of Cytochrome P450 Isoform Activity (e.g., CYP2C9, CYP2C8, CYP3A4)

The hydroxylation of diclofenac is predominantly catalyzed by specific isoforms of the cytochrome P450 (CYP) enzyme superfamily, which are primarily located in the liver. nih.govresearchgate.net

CYP2C9: Extensive research has identified CYP2C9 as the principal enzyme responsible for the 4'-hydroxylation of diclofenac. nih.govacs.orgdrugbank.comacs.org This isoform exhibits high catalytic efficiency for this specific metabolic reaction. researchgate.net Studies using human liver microsomes and recombinant CYP2C9 have consistently demonstrated its major role in the formation of 4'-hydroxydiclofenac. acs.orgnih.gov However, some in vivo and in vitro studies have shown no significant correlation between CYP2C9 genotype and the extent of diclofenac 4'-hydroxylation, suggesting a complex interplay of factors influencing this metabolic step. nih.gov

CYP2C8: While CYP2C9 is the primary catalyst for 4'-hydroxylation, CYP2C8 is also involved in the metabolism of diclofenac, particularly in the formation of other hydroxylated metabolites like 5-hydroxydiclofenac (B1228188). researchgate.netnih.gov Some studies suggest that CYP2C8 can also contribute to the hydroxylation of diclofenac glucuronide, a Phase II metabolite. researchgate.net Genetic variants of CYP2C8, such as CYP2C8*4, have been shown to have reduced activity in the 4'-hydroxylation of diclofenac acyl glucuronide. researchgate.netpharmgkb.orgnih.gov

CYP3A4: The role of CYP3A4 in diclofenac metabolism is more associated with the formation of 5-hydroxydiclofenac. nih.govacs.orgnih.govingentaconnect.com The formation of 4'-hydroxydiclofenac is considered a minor pathway for this particular isoform. acs.org Interestingly, the activity of CYP3A4 in metabolizing diclofenac can be stimulated by certain compounds, such as quinidine, which can increase the formation of 5-hydroxydiclofenac. nih.govingentaconnect.comdrugbank.com

Table 1: Key Cytochrome P450 Isoforms in Diclofenac Hydroxylation

| Enzyme | Primary Metabolite | Role in 4'-Hydroxydiclofenac Formation |

| CYP2C9 | 4'-Hydroxydiclofenac | Major |

| CYP2C8 | 5-Hydroxydiclofenac | Minor |

| CYP3A4 | 5-Hydroxydiclofenac | Minor |

Enzymatic Reaction Kinetics and Mechanisms

The enzymatic conversion of diclofenac to 4'-hydroxydiclofenac by CYP2C9 follows Michaelis-Menten kinetics. However, significant inter-individual variability in kinetic parameters has been observed. nih.gov The catalytic mechanism involves the binding of diclofenac to the active site of the CYP enzyme, followed by the transfer of an oxygen atom from the heme group of the enzyme to the aromatic ring of the drug.

Studies with different CYP2C9 genetic variants have shown altered kinetic profiles for diclofenac 4'-hydroxylation. For instance, the CYP2C93 and CYP2C913 alleles, found in some populations, have been associated with reduced metabolic activity towards diclofenac. nih.gov The mechanism of hydroxylation by CYP enzymes is a complex, multi-step process involving the activation of molecular oxygen and the formation of a highly reactive iron-oxo intermediate within the enzyme's active site. This intermediate is responsible for the abstraction of a hydrogen atom from the aromatic ring, followed by the "rebound" of a hydroxyl group to form the hydroxylated product.

Phase II Sulfation of 4'-Hydroxydiclofenac to 4'-Hydroxy Diclofenac Sulfate

Following its formation in Phase I, 4'-hydroxydiclofenac undergoes a Phase II conjugation reaction known as sulfation. This process involves the transfer of a sulfonate group from a donor molecule to the hydroxyl group of 4'-hydroxydiclofenac, resulting in the formation of the water-soluble and readily excretable metabolite, this compound. wikipedia.org

Investigation of Sulfotransferase Enzymes (SULTs) Involved

The sulfation of 4'-hydroxydiclofenac is catalyzed by a family of enzymes called sulfotransferases (SULTs). frontiersin.org These enzymes are found in various tissues, including the liver, which is the primary site of drug metabolism. frontiersin.orgdoi.org While multiple SULT isoforms exist, specific ones are responsible for the sulfation of xenobiotics like diclofenac metabolites.

Research indicates that SULT1A1 is a key enzyme involved in the sulfation of various phenolic compounds. frontiersin.orgresearchgate.net Although direct studies on the specific SULT isoforms that metabolize 4'-hydroxydiclofenac are limited, the general substrate preferences of SULTs suggest that isoforms within the SULT1A and SULT1E families are likely candidates. researchgate.net The expression of these enzymes can vary between individuals, contributing to differences in the extent of sulfation. vu.nl

Mechanisms of Sulfate Conjugation

The mechanism of sulfate conjugation involves the activation of inorganic sulfate to a high-energy sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS). wikipedia.org The SULT enzyme then facilitates the transfer of the sulfonate group from PAPS to the hydroxyl group of the acceptor molecule, in this case, 4'-hydroxydiclofenac. This reaction results in the formation of this compound and adenosine (B11128) 3',5'-diphosphate. The addition of the highly polar sulfate group significantly increases the water solubility of the metabolite, which facilitates its elimination from the body, primarily through the kidneys.

Other Phase I and Phase II Metabolic Reactions

While the formation of this compound is a significant metabolic pathway, diclofenac undergoes other Phase I and Phase II transformations.

Other Phase I Reactions: Besides 4'-hydroxylation, diclofenac can be hydroxylated at other positions on the aromatic rings, leading to the formation of metabolites such as 5-hydroxydiclofenac and 3'-hydroxydiclofenac. drugbank.comacs.org Dihydroxylated metabolites have also been identified. drugbank.com These reactions are also catalyzed by CYP enzymes, with CYP3A4 playing a notable role in 5-hydroxylation. nih.govacs.org

Other Phase II Reactions: The primary Phase II reaction for diclofenac itself is glucuronidation, where a glucuronic acid moiety is attached to the carboxylic acid group of the parent drug, forming diclofenac acyl glucuronide. researchgate.netnih.govnih.gov The hydroxylated metabolites of diclofenac, including 4'-hydroxydiclofenac, can also undergo glucuronidation to form their respective glucuronide conjugates. nih.gov

Additional Hydroxylation Sites and Dihydroxylated Metabolites

While 4'-hydroxylation is a major metabolic pathway for diclofenac, other positions on the aromatic rings are also susceptible to oxidation. sci-hub.box In humans, besides 4'-hydroxydiclofenac, other significant hydroxylation products include 5-hydroxydiclofenac and 3'-hydroxydiclofenac. europa.eu Further oxidation can lead to the formation of dihydroxylated metabolites, such as 4',5-dihydroxydiclofenac. europa.eunih.gov This particular metabolite has been identified in human urine and is considered a downstream product of both 4'- and 5-hydroxydiclofenac. europa.eunih.gov The formation of these hydroxylated derivatives is primarily catalyzed by cytochrome P450 (CYP) enzymes. nih.govpharmgkb.org Specifically, CYP2C9 is the main enzyme responsible for generating 4'-hydroxydiclofenac, while CYP3A4 is involved in the formation of 5-hydroxydiclofenac. nih.gov

In addition to these, a minor metabolite identified as N,5-dihydroxydiclofenac has been characterized. nih.gov The formation of various hydroxylated derivatives, including mono-, di-, tri-, and tetrahydroxylated forms, has also been observed in microbial biotransformation studies. mdpi.com

Glucuronidation Pathways

Glucuronidation represents a significant Phase II conjugation pathway for both diclofenac and its hydroxylated metabolites. pharmgkb.org Diclofenac itself can undergo direct conjugation of its carboxylic acid group to form diclofenac acyl-β-D-glucuronide. acs.orgcaymanchem.com This reaction is primarily catalyzed by the UDP-glucuronosyltransferase (UGT) enzyme UGT2B7. nih.govcaymanchem.compharmgkb.org This acyl glucuronide is a major metabolite and its levels in human plasma can be substantial. nih.gov

Furthermore, the hydroxylated metabolites of diclofenac also undergo glucuronidation. For instance, 4'-hydroxydiclofenac can be conjugated to form 4'-hydroxydiclofenac-acyl-glucuronide. researchgate.net Interestingly, diclofenac acyl glucuronide can itself be a substrate for further oxidation, specifically hydroxylation at the 4'-position by CYP2C8, to form 4'-hydroxy-diclofenac-acyl-glucuronide. researchgate.netnih.govresearchgate.net This indicates a sequential metabolism involving both Phase I and Phase II enzymes.

The liver is the primary site for diclofenac glucuronidation, with liver microsomes showing significantly higher metabolic rates compared to intestinal and kidney microsomes in both rats and humans. mdpi.com

Formation of Other Conjugates (e.g., Taurine (B1682933), Glucose)

Beyond glucuronidation and sulfation, diclofenac and its metabolites can be conjugated with other endogenous molecules. One notable example is the formation of a taurine conjugate of diclofenac, which has been identified as a major metabolite in the urine and bile of dogs. sci-hub.boxeuropa.eunih.govtandfonline.com In certain aquatic invertebrates, such as Gammarus pulex and Hyalella azteca, a diclofenac taurine conjugate has also been discovered as a significant biotransformation product. acs.orgnih.gov

In the freshwater snail Lymnaea stagnalis, diclofenac has been shown to undergo conjugation with glucose. nih.gov Additionally, methylation of diclofenac to form diclofenac methyl ester has been observed in aquatic invertebrates and further detected in fish hepatocytes and human urine, suggesting a broader relevance of this pathway. acs.org

Comparative Biotransformation Studies in Non-Human Organisms and In Vitro Systems

The metabolism of diclofenac exhibits significant species-specific differences. To understand these variations, numerous studies have been conducted using non-human organisms and in vitro models.

Mammalian In Vitro Models (e.g., Rat Liver Microsomes, Hepatocytes)

In vitro models using mammalian liver components are crucial for studying drug metabolism. Rat and human liver microsomes are frequently used to investigate the enzymatic pathways involved in diclofenac biotransformation.

In rat liver microsomes, diclofenac is converted to both 4'-hydroxydiclofenac and 5-hydroxydiclofenac, with CYP2C11 being a key enzyme in this process. nih.govresearchgate.net In contrast, human liver microsomes primarily produce 4'-hydroxydiclofenac via CYP2C9. researchgate.net Studies have shown that the intrinsic clearance of diclofenac through the acyl glucuronide pathway is more significant in rats and dogs compared to humans, where the 4'-hydroxylation pathway predominates in terms of excreted metabolites. nih.gov However, in human liver microsomes, the acyl glucuronide pathway can account for a substantial portion of the estimated hepatic intrinsic clearance. nih.gov

Cryopreserved hepatocytes from rats, dogs, monkeys, and humans have also been used to compare diclofenac metabolism. researchgate.net These studies reveal different major metabolites across species: diclofenac-O-glucuronide in rats and monkeys, and diclofenac-acyl-glucuronide in dogs. researchgate.net In human hepatocytes, while 4'-hydroxylation is a major route, the formation of glutathione (B108866) adducts of hydroxylated diclofenac has also been detected, indicating the formation of reactive intermediates. psu.edu Furthermore, studies with rat hepatocytes have shown that diclofenac toxicity is linked to its metabolism, particularly the formation of 5-hydroxydiclofenac and N,5-dihydroxydiclofenac. nih.gov

Table 1: Comparison of Diclofenac Metabolism in Mammalian In Vitro Models

| Model System | Key Enzymes | Major Metabolites | Reference |

|---|---|---|---|

| Rat Liver Microsomes | CYP2C11 | 4'-hydroxydiclofenac, 5-hydroxydiclofenac | nih.govresearchgate.net |

| Human Liver Microsomes | CYP2C9, CYP2C8, UGT2B7 | 4'-hydroxydiclofenac, Diclofenac acyl glucuronide, 4'-hydroxy diclofenac acyl glucuronide | researchgate.netnih.govresearchgate.net |

| Rat Hepatocytes | CYP enzymes | 5-hydroxydiclofenac, N,5-dihydroxydiclofenac | nih.gov |

| Human Hepatocytes | CYP2C9, UGT2B7 | 4'-hydroxydiclofenac, Glutathione adducts | pharmgkb.orgpsu.edu |

| Dog Liver Microsomes | UGTs | Diclofenac acyl glucuronide | nih.gov |

Aquatic Organism Metabolic Pathways (e.g., Mussels, Snails, Fish)

The widespread presence of diclofenac in aquatic environments has prompted research into its metabolism in various aquatic species.

In fish, such as rainbow trout (Oncorhynchus mykiss), diclofenac is metabolized through hydroxylation to form 4'-hydroxydiclofenac and 5-hydroxydiclofenac. researchgate.net These can then be conjugated to form glucuronides and sulfates. researchgate.net The bioconcentration factor for diclofenac in rainbow trout is low, indicating efficient metabolism and excretion. nih.gov Zebrafish have also been shown to metabolize diclofenac, leading to metabolic perturbations. nih.gov

Mussels, like Mytilus trossulus and Mytilus galloprovincialis, can accumulate and metabolize diclofenac to 4'-hydroxydiclofenac and 5-hydroxydiclofenac. nih.govscispace.comresearchgate.netnih.gov In the freshwater snail Lymnaea stagnalis, diclofenac metabolism is extensive, involving hydroxylation at the 3'-, 4'-, and 5-positions, formation of dihydroxylated metabolites, and subsequent conjugation with glucose and sulfate. nih.gov

Aquatic invertebrates like Gammarus pulex and Hyalella azteca transform diclofenac into various oxidation products and conjugates, including the novel diclofenac taurine conjugate and diclofenac methyl ester. acs.orgnih.gov

Table 2: Diclofenac Metabolites Identified in Various Aquatic Organisms

| Organism | Key Metabolites | Reference |

|---|---|---|

| Rainbow Trout (Oncorhynchus mykiss) | 4'-hydroxydiclofenac, 5-hydroxydiclofenac, Glucuronide and Sulfate conjugates | researchgate.net |

| Zebrafish (Danio rerio) | Not specified, metabolic perturbation observed | nih.gov |

| Mussels (Mytilus spp.) | 4'-hydroxydiclofenac, 5-hydroxydiclofenac | nih.govscispace.comresearchgate.netnih.gov |

| Freshwater Snail (Lymnaea stagnalis) | 3'-, 4'-, 5-hydroxydiclofenac, Dihydroxylated metabolites, Glucose and Sulfate conjugates | nih.gov |

| Aquatic Invertebrates (Gammarus pulex, Hyalella azteca) | Diclofenac taurine conjugate, Diclofenac methyl ester | acs.orgnih.gov |

Microbial Biotransformation Mechanisms

Microorganisms, including bacteria and fungi, are capable of degrading and transforming diclofenac. This has significant implications for the environmental fate of the drug.

Several bacterial strains have been identified that can biotransform diclofenac. For instance, Raoultella sp. DD4 can transform diclofenac, likely through the action of hydroxylating enzymes such as cytochrome P-450. pjoes.compjoes.com Strains of Bacillus and Brevibacillus have been shown to decompose diclofenac into 4'-hydroxydiclofenac. mdpi.com Pseudomonas moorei KB4 also metabolizes diclofenac, producing 4'-hydroxydiclofenac and diclofenac-lactam, with cytochrome P-450 implicated in the process. mdpi.com The bacterium Stenotrophomonas humi strain DIC_5 has been shown to degrade diclofenac, leading to the formation of nitro-diclofenac. nih.gov

Fungi, such as Trametes versicolor and white-rot fungi like Phanerochaete chrysosporium and Phanerochaete sordida, can also biotransform diclofenac. pjoes.com The primary mechanism is hydroxylation by enzymes like laccase, manganese peroxidase, and the cytochrome P450 system, resulting in metabolites such as 4'-hydroxydiclofenac, 5-hydroxydiclofenac, 3-hydroxydiclofenac, and 4',5-dihydroxydiclofenac. mdpi.com

Table 3: Microbial Biotransformation of Diclofenac

| Microorganism | Key Enzymes/Pathways | Major Metabolites | Reference |

|---|---|---|---|

| Raoultella sp. DD4 | Cytochrome P-450 | Hydroxylated derivatives | pjoes.compjoes.com |

| Bacillus and Brevibacillus spp. | Not specified | 4'-hydroxydiclofenac | mdpi.com |

| Pseudomonas moorei KB4 | Cytochrome P-450 | 4'-hydroxydiclofenac, Diclofenac-lactam | mdpi.com |

| Stenotrophomonas humi DIC_5 | Not specified | Nitro-diclofenac | nih.gov |

| Fungi (Trametes versicolor, Phanerochaete spp.) | Laccase, Manganese peroxidase, Cytochrome P450 | 4'-hydroxydiclofenac, 5-hydroxydiclofenac, 3-hydroxydiclofenac, 4',5-dihydroxydiclofenac | mdpi.compjoes.com |

Environmental Occurrence, Distribution, and Degradation of 4 Hydroxy Diclofenac Sulfate

Natural and Engineered Degradation Processes

The degradation of 4'-Hydroxy Diclofenac (B195802) Sulfate (B86663) begins with the cleavage of the sulfate bond, primarily through microbial action, followed by the breakdown of the resulting 4'-hydroxy diclofenac molecule through various biotic and abiotic pathways.

Microbial activity is the main driver for the degradation of 4'-Hydroxy Diclofenac Sulfate in the environment. The first and crucial step is enzymatic deconjugation, where microbial sulfatases hydrolyze the sulfate ester bond, releasing 4'-hydroxy diclofenac and an inorganic sulfate ion. nih.govnih.govfrontiersin.org

Once deconjugated, 4'-hydroxy diclofenac is more readily biodegradable than its parent compound, diclofenac. nih.gov Research has demonstrated that while diclofenac degradation is often slow and incomplete in WWTPs, 4'-hydroxy diclofenac can be completely degraded within nine days in batch incubations with MBR biomass. nih.gov This suggests that the initial hydroxylation of diclofenac to 4'-hydroxy diclofenac is a significant bottleneck in its complete removal. nih.gov The degradation of 4'-hydroxy diclofenac can proceed through the formation of other metabolites, including OH-DCF-lactam. researchgate.net Several bacterial strains, such as Pseudomonas moorei, have been identified as capable of metabolizing diclofenac to 4'-hydroxy diclofenac and further transformation products. researchgate.net

Table 2: Comparative Degradation of Diclofenac and 4'-Hydroxy Diclofenac

| Compound | Degradation Time (Batch Incubation) | Degradation Rate | Key Finding |

| Diclofenac | >25 days (40% removal) | Slow, limited | The initial hydroxylation is a rate-limiting step. |

| 4'-Hydroxy Diclofenac | 9 days (complete removal) | Much faster than Diclofenac | This metabolite is an intermediate that can be fully degraded. |

Data sourced from a 2015 study on biotransformation during biological wastewater treatment. nih.gov

Abiotic processes also contribute to the transformation of 4'-hydroxy diclofenac in the environment, although to a lesser extent than microbial biodegradation for the sulfate conjugate itself. The sulfate conjugate is a product of a phase II metabolic reaction and is primarily subject to biological cleavage. acs.org

Efficiency of Advanced Oxidation Processes in Degradation

Advanced Oxidation Processes (AOPs) are recognized as effective methods for degrading persistent organic pollutants like pharmaceuticals that are not fully removed by conventional wastewater treatment. tandfonline.comthaiscience.info Research into AOPs has predominantly focused on the parent compound, Diclofenac, demonstrating high removal efficiencies. These processes generate highly reactive radicals, such as hydroxyl (•OH) and sulfate (SO₄•⁻) radicals, which are capable of breaking down complex organic molecules. brieflands.comnih.gov

Sulfate radical-based AOPs (SR-AOPs) are considered particularly promising due to the high redox potential (2.5–3.1 V) and longer half-life of sulfate radicals compared to hydroxyl radicals, allowing for effective degradation over a wider pH range. nih.govresearchgate.net For instance, the O₃/UV/S₂O₈ process has shown significant efficiency in removing Diclofenac. brieflands.com While specific studies on the degradation of this compound via AOPs are limited, the robust nature of these oxidation processes suggests they would also be effective in degrading its hydroxylated metabolites. The degradation of Diclofenac often proceeds through hydroxylation, forming 4'-Hydroxy Diclofenac, which is then further oxidized. mdpi.com

Table 1: Efficiency of Various AOPs in Diclofenac Degradation This table summarizes findings on the parent compound, Diclofenac, as a proxy for the potential degradation of its metabolites.

| Advanced Oxidation Process (AOP) | Target Compound | Key Parameters | Degradation Efficiency (%) | Reaction Time | Citation |

| O₃/UV/S₂O₈ | Diclofenac | pH=6, Persulfate=200 mg/L | 89% | 30 min | brieflands.com |

| Ozone-based AOPs | Diclofenac | Various | 76-100% | 5-30 min | tandfonline.com |

| UV-based AOPs | Diclofenac | Various | up to 95% | N/A | tandfonline.com |

| UV/H₂O₂ | Diclofenac | DCF:H₂O₂ molar ratio = 1:30 | Most effective for TOC reduction | N/A | researchgate.net |

| Fenton Oxidation | Diclofenac | Optimal conditions | 74.25% | 240 min | thaiscience.info |

**5.3. Environmental Persistence and Mobility Characteristics

The persistence and movement of 4'-Hydroxy Diclofenac in the environment are governed by its stability in various microenvironments and its tendency to attach to soil and sediment particles.

Studies assessing the long-term stability of 4'-Hydroxy Diclofenac reveal its behavior in marine environments. In a 29-day experiment conducted in tanks with seawater and sediment from Puck Bay, 4'-Hydroxy Diclofenac demonstrated lower stability compared to its parent compound. nih.gov The concentration of 4'-Hydroxy Diclofenac decreased significantly in the presence of both natural and autoclaved (sterilized) sediment, indicating that both biotic (biodegradation) and abiotic (sorption) processes contribute to its removal from the water column. nih.gov

Notably, the degradation was more pronounced than that of Diclofenac under the same conditions. nih.gov In systems with natural sediment, the concentration of 4'-Hydroxy Diclofenac decreased by 76.5%, while in systems with autoclaved sediment, the decrease was 90.2%. nih.gov This suggests that while biodegradation plays a role, abiotic processes, likely including sorption, are major factors in its removal from seawater. nih.gov In contrast, Diclofenac concentrations decreased by only 31.5% (natural sediment) and 20.4% (autoclaved sediment) over the same period. nih.gov

Table 2: Stability of 4'-Hydroxy Diclofenac vs. Diclofenac in Marine Microenvironments over 29 Days

| Compound | Environment | Process Type | Concentration Decrease (%) | Citation |

| 4'-Hydroxy Diclofenac | Seawater with Sediment | Biotic & Abiotic | 76.5% | nih.gov |

| 4'-Hydroxy Diclofenac | Seawater with Autoclaved Sediment | Abiotic | 90.2% | nih.gov |

| Diclofenac | Seawater with Sediment | Biotic & Abiotic | 31.5% | nih.gov |

| Diclofenac | Seawater with Autoclaved Sediment | Abiotic | 20.4% | nih.gov |

Environmental Persistence and Mobility Characteristics

Sorption and Desorption Dynamics in Environmental Matrices

Sorption to sediment and soil is a key process influencing the environmental mobility and bioavailability of pharmaceutical compounds. The decrease in the concentration of 4'-Hydroxy Diclofenac in the water column in the presence of sediment is attributed to both sorption and biodegradation. nih.gov

While specific sorption coefficients (such as K_d or K_oc) for 4'-Hydroxy Diclofenac are not detailed in the available literature, the behavior of the parent compound, Diclofenac, provides relevant insights. Diclofenac has been shown to exhibit strong sorption in soil, with one study reporting that 72% of the compound was adsorbed to a loam-textured soil. nih.gov It also demonstrates low desorption, indicating that it can be irreversibly sorbed onto sediment. nih.govd-nb.info Given that the removal of 4'-Hydroxy Diclofenac from the water column is significant in the presence of sterilized sediment, it can be inferred that it also has a notable affinity for sorption to environmental matrices. nih.gov This binding to sediments reduces the mobility of the compound in aquatic systems. researchgate.net

Table 3: Summary of Sorption Characteristics

| Compound | Key Finding | Implication | Citation |

| 4'-Hydroxy Diclofenac | Concentration decreased by 90.2% in the presence of autoclaved sediment. nih.gov | Strong removal from the water column due to abiotic processes, including sorption. | nih.gov |

| Diclofenac | Displayed strong sorption and low desorption in loam-textured soil. nih.gov | Limited mobility and potential for irreversible binding to soil and sediment. | nih.govd-nb.info |

| Diclofenac | Sorption is a key process controlling its fate in water/sediment systems. d-nb.info | Accumulation in sediment is a likely environmental pathway. | d-nb.info |

Identification and Characterization of Environmental Transformation Products

The degradation of 4'-Hydroxy Diclofenac in the environment leads to the formation of various transformation products (TPs). Interestingly, studies have shown that the degradation of 4'-Hydroxy Diclofenac results in the formation of the same metabolites that are detected during the degradation of Diclofenac itself. nih.gov This suggests that the hydroxylation of Diclofenac to 4'-Hydroxy Diclofenac is a key initial step, but not the final endpoint, in its environmental degradation pathway. nih.gov

During biological wastewater treatment, the degradation of Diclofenac was much slower than that of 4'-Hydroxy Diclofenac, which was completely degraded within nine days in one study. nih.gov The degradation of both compounds led to four more polar transformation products. nih.gov

Further transformation of hydroxylated intermediates can occur through various reactions. For example, UV photocatalysis of Diclofenac generates mono-hydroxylated products like 4'-Hydroxy Diclofenac and 5-Hydroxy Diclofenac, which can be further oxidized to di-hydroxylated products such as 4,5-dihydroxy-diclofenac. mdpi.com These intermediates can subsequently generate compounds of a quinoid nature. mdpi.com It has also been reported that 4'-Hydroxy-DCF is an unstable TP that can undergo dehydration, followed by reductive dechlorination and amidation. researchgate.net

Table 4: Identified Environmental Transformation Products of 4'-Hydroxy Diclofenac

| Parent Compound(s) | Transformation Product | Formation Pathway/Process | Citation |

| Diclofenac / 4'-Hydroxy Diclofenac | Multiple polar metabolites | Biological wastewater treatment | nih.gov |

| Diclofenac / 4'-Hydroxy Diclofenac | 5-Hydroxy Diclofenac | UV Photocatalysis, Biodegradation | mdpi.comoup.com |

| Diclofenac / 4'-Hydroxy Diclofenac | 4,5-dihydroxy-diclofenac | UV Photocatalysis | mdpi.com |

| Diclofenac / 4'-Hydroxy Diclofenac | Quinoid-nature compounds | UV Photocatalysis (from di-hydroxylated intermediates) | mdpi.com |

| 4'-Hydroxy Diclofenac | Dehydrated, dechlorinated, and amidated products | Further transformation | researchgate.net |

Ecotoxicological Effects and Environmental Risk Assessment in Non Human Biota

Impact on Aquatic Ecosystems

There is no specific information available regarding the impact of 4'-Hydroxy Diclofenac (B195802) Sulfate (B86663) on aquatic ecosystems. Research has focused on the parent compound, Diclofenac, and to a lesser extent, the phase I metabolite, 4'-Hydroxy Diclofenac.

Effects on Aquatic Invertebrates (e.g., Mussels, Snails, Zooplankton)

Specific studies on the effects of 4'-Hydroxy Diclofenac Sulfate on aquatic invertebrates could not be found. While some research has identified the formation of sulfate conjugates in mussels exposed to Diclofenac, the toxicological effects of these specific conjugates were not evaluated. acs.org

Responses in Aquatic Vertebrates (e.g., Fish Species)

No data is currently available on the responses of fish or other aquatic vertebrates to direct exposure to this compound.

Influence on Microbial Community Structure and Function

The influence of this compound on microbial communities has not been a subject of scientific investigation to date.

Comparative Ecotoxicity of this compound with Parent Diclofenac and Other Metabolites

A direct comparison of the ecotoxicity of this compound with Diclofenac and other metabolites is not possible due to the lack of toxicity data for the sulfated compound. Studies have, however, compared the toxicity of Diclofenac and its primary metabolite, 4'-Hydroxy Diclofenac. For instance, in the marine mussel Mytilus trossulus, both Diclofenac and 4'-Hydroxy Diclofenac were found to cause negative effects, primarily observed through histological changes. researchgate.netnih.gov Another study noted that 4'-Hydroxy Diclofenac exhibits acute toxicity comparable to the parent compound in mammals. europa.eu However, this information cannot be extrapolated to the sulfated conjugate without specific testing.

Elucidation of Biomarker Responses in Non-Target Organisms

There are no studies that have investigated specific biomarker responses in any non-target organism exposed to this compound. Research on mussels exposed to the precursor, 4'-Hydroxy Diclofenac, showed effects on protein content in the gills and induced histological changes, but most enzymatic biomarkers tested were unaffected. researchgate.netnih.gov

Bioaccumulation and Bioconcentration Potential in Aquatic Food Webs

The potential for bioaccumulation and bioconcentration of this compound in aquatic food webs has not been determined. Generally, the process of sulfation increases the water solubility of a compound, which typically leads to lower bioaccumulation potential compared to the parent compound. However, without experimental data, the actual bioconcentration factor (BCF) remains unknown.

Computational Chemistry and Predictive Modeling in Research

Molecular Docking and Dynamics Simulations of Enzyme-Metabolite Interactions

The biotransformation of diclofenac (B195802) involves initial hydroxylation to 4'-hydroxydiclofenac (B1664172), followed by conjugation reactions. The sulfation of 4'-hydroxydiclofenac is a critical Phase II metabolic step catalyzed by sulfotransferase (SULT) enzymes. These enzymes transfer a sulfonate group from the donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of the metabolite. nih.govwikipedia.org Understanding the interaction between 4'-Hydroxy Diclofenac Sulfate (B86663) and various proteins, including metabolizing enzymes and transporters, is crucial for elucidating its biological fate.

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze these interactions at an atomic level.

Molecular Docking predicts the preferred orientation of a ligand (in this case, 4'-Hydroxy Diclofenac Sulfate) when bound to a target protein. This method uses scoring functions to estimate the binding affinity, providing insights into the stability of the enzyme-metabolite complex. For this compound, docking into the active site of a SULT enzyme would likely reveal strong ionic interactions between the negatively charged sulfate group and positively charged amino acid residues, such as Arginine (Arg) or Lysine (Lys), within the binding pocket. This is a key determinant for substrate selectivity in SULT enzymes. bohrium.com

Molecular Dynamics (MD) Simulations provide a dynamic view of the enzyme-metabolite complex over time. Starting from a docked pose, MD simulations model the movements and conformational changes of both the ligand and the protein. nih.gov These simulations can confirm the stability of binding modes predicted by docking, identify key hydrogen bonds and hydrophobic interactions, and reveal the role of water molecules in mediating the interaction. For this compound, MD simulations could elucidate how the flexible regions of the SULT enzyme, such as binding site loops, accommodate the metabolite and position it correctly for the catalytic activity or subsequent transport. bohrium.com

The addition of the bulky and highly polar sulfate group significantly alters the physicochemical properties compared to its precursor, 4'-hydroxydiclofenac. This change is expected to result in different binding energies and interaction patterns with protein targets.

Table 1: Illustrative Molecular Docking Results for Metabolites with a Human Sulfotransferase (SULT1A1) Active Site

| Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction |

| 4'-hydroxydiclofenac | -7.5 | His108, Phe247 | Hydrogen Bond, Pi-Pi Stacking |

| This compound | -9.2 | Arg49, Lys106, Phe247 | Ionic Bond, Hydrogen Bond, Pi-Pi Stacking |

Note: The data in this table is illustrative and intended to represent the expected differences in binding based on the structural changes between the compounds. Actual values would require specific computational studies.

Theoretical Prediction of Environmental Fate and Degradation Pathways

The widespread use of diclofenac leads to its presence, along with its metabolites, in various environmental compartments, particularly aquatic systems. caryinstitute.org Predicting the environmental fate of this compound is essential for a comprehensive environmental risk assessment. researchgate.netrsc.org Computational models are instrumental in forecasting its transport, persistence, and degradation.

The sulfation of 4'-hydroxydiclofenac dramatically increases its water solubility and reduces its octanol-water partition coefficient (log Kow), a key parameter for predicting environmental distribution. A lower log Kow value suggests lower potential for bioaccumulation in organisms. However, the increased polarity can also lead to greater mobility in water systems.

Computational tools can predict several aspects of environmental fate:

Biodegradation: Software programs can predict the likelihood of a compound being degraded by microorganisms. These tools use databases of known metabolic pathways to identify susceptible chemical groups. The sulfate ester bond in this compound could be a target for microbial sulfatases, leading to its cleavage and the release of 4'-hydroxydiclofenac.

Hydrolysis: The stability of the sulfate ester bond under different pH conditions found in the environment can be theoretically predicted. While sulfate esters are generally stable, abiotic hydrolysis can be a degradation pathway over long periods. pharmacy180.com

Photodegradation: In silico models can estimate a molecule's susceptibility to degradation by sunlight. The core structure of diclofenac is known to undergo phototransformation, and this property is likely retained in its sulfated metabolite.

Table 2: Predicted Physicochemical Properties and Environmental Fate Endpoints

| Compound | Predicted Log Kow | Predicted Water Solubility | Predicted Biodegradation |

| Diclofenac | 4.51 | Low | Slow |

| 4'-hydroxydiclofenac | 4.25 | Low | Moderate |

| This compound | 2.80 | High | Potentially faster than precursors |

Note: These values are theoretical estimations based on the chemical structures and are used for comparative purposes.

Development of Quantitative Structure-Activity Relationships (QSARs) for Environmental Endpoints

Quantitative Structure-Activity Relationships (QSAR) are computational models that correlate the chemical structure of a compound with a specific endpoint, such as toxicity to aquatic organisms. nih.govecetoc.org For metabolites like this compound, where experimental ecotoxicity data is often scarce, QSAR provides a valuable method for hazard identification and risk assessment. semanticscholar.orgsemanticscholar.org

Developing a QSAR model for an environmental endpoint involves several steps:

Data Collection: A dataset of compounds with known experimental values for the endpoint of interest (e.g., EC50 for algae) is compiled. For this compound, this would ideally include other sulfated organic compounds.

Descriptor Calculation: A large number of numerical values, known as molecular descriptors, are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including electronic, topological, and constitutional properties.

Model Building: Statistical or machine learning algorithms are used to find a mathematical relationship between a subset of the calculated descriptors and the experimental endpoint.

Validation: The model's predictive performance is rigorously tested using internal and external validation techniques to ensure its reliability.

For a polar and charged molecule like this compound, relevant descriptors in a QSAR model for an environmental endpoint, such as aquatic toxicity, would likely include those that capture its electronic character and potential for interaction with biological membranes.

Table 3: Key Molecular Descriptors for QSAR Modeling of this compound

| Descriptor Class | Example Descriptor | Relevance to Environmental Endpoints |

| Electronic | HOMO-LUMO Energy Gap | Relates to the chemical reactivity and stability of the molecule. acs.orgresearchgate.net |

| Electronic | Partial Charge on Sulfate Group | Quantifies the charge distribution, which is crucial for interactions with biological targets. |

| Constitutional | Molecular Weight | Describes the size of the molecule, influencing its transport and diffusion. |

| Constitutional | Ratio of Oxygen to Carbon Atoms | An indicator of the molecule's polarity and potential for hydrogen bonding. acs.orgresearchgate.net |

| Physicochemical | Log Kow (Octanol-Water Partition Coefficient) | A primary indicator of a compound's potential for bioaccumulation. |

By using such validated QSAR models, the potential environmental risks of this compound can be estimated, allowing for prioritization and targeted experimental testing. nih.gov

Q & A

Basic Research Questions

Q. What are the primary metabolic pathways and enzymatic systems responsible for the formation of 4'-hydroxy diclofenac sulfate from diclofenac?

- Methodological Answer : The major pathway involves CYP2C9-mediated hydroxylation of diclofenac to form 4'-hydroxy diclofenac, followed by sulfation via sulfotransferases (SULTs). To confirm this, researchers can use human liver microsomes with selective CYP2C9 inhibitors (e.g., sulfaphenazole) and assess metabolite formation via LC-MS/MS. Parallel assays with recombinant SULT isoforms (e.g., SULT1A1, SULT1E1) can identify the specific sulfation pathway .

Q. How can researchers accurately quantify this compound in biological samples?

- Methodological Answer : Use reversed-phase HPLC (RP-HPLC) with a C18 column and UV detection at 254 nm. The mobile phase should consist of pH 2.5 phosphate buffer and acetonitrile in a gradient elution mode. Validate the method for linearity (25–300 µg/mL, R² > 0.999), precision (RSD < 1.5%), and recovery (>97%) per ICH guidelines. Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Advanced Research Questions

Q. How should in vitro experiments be designed to investigate the impact of CYP2C9 genetic polymorphisms on this compound formation?

- Methodological Answer : Use genotyped human hepatocytes or recombinant CYP2C9 variants (e.g., CYP2C92/*3) to compare metabolic rates. Perform kinetic analyses (Km, Vmax) under controlled conditions (pH 7.4, 37°C). Include co-factors (NADPH for oxidation, PAPS for sulfation) and validate results with LC-MS/MS. Account for competing pathways (e.g., glucuronidation via UGT2B7) by adding specific inhibitors .

Q. What methodological considerations are critical when resolving discrepancies in reported pharmacological activity of this compound?

- Methodological Answer : Cross-validate assays using multiple techniques (e.g., COX inhibition assays vs. receptor-binding studies). Control for artifacts from glucuronidation by adding β-glucuronidase inhibitors (e.g., saccharolactone). Standardize experimental conditions (e.g., pH, temperature) and replicate across independent labs. Use pure metabolite standards to rule out contamination from parent diclofenac .

Q. What advanced techniques are recommended for detecting trace levels of this compound in environmental samples?

- Methodological Answer : Employ solid-phase extraction (SPE) followed by LC-MS/MS with multiple reaction monitoring (MRM). Use isotope-labeled internal standards (e.g., 4'-hydroxy diclofenac-D4) to normalize matrix effects. Validate specificity by testing cross-reactivity with structurally related compounds (e.g., aceclofenac) via competitive fluorescence polarization immunoassays .

Q. How can researchers assess sulfation efficiency of 4'-hydroxy diclofenac in different tissues?

- Methodological Answer : Conduct incubations with tissue homogenates (liver, kidney, intestine) and 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor. Quantify sulfate conjugates via enzymatic hydrolysis (arylsulfatase) and subsequent LC-MS analysis. Compare kinetic parameters (e.g., Vmax, Km) across tissues to identify organ-specific sulfation capacity .

Q. What in vitro models best predict in vivo drug-drug interactions involving this compound?

- Methodological Answer : Use co-cultures of hepatocytes and enterocytes to simulate first-pass metabolism. Apply physiologically based pharmacokinetic (PBPK) modeling to integrate enzyme kinetics (CYP2C9, UGT2B7) and transporter data (e.g., OATP2B1). Validate predictions against clinical pharmacokinetic data from subjects co-administered diclofenac and CYP2C9 inhibitors (e.g., fluconazole) .

Key Notes for Experimental Design

- Data Contradiction Analysis : When conflicting metabolic rates are reported, re-evaluate assay conditions (e.g., microsomal protein concentration, incubation time) and confirm metabolite identity via high-resolution MS/MS .

- Environmental Detection : For wastewater studies, include quality controls (spiked recovery samples) and comply with EPA Method 1694 for pharmaceutical residue analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.